Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) is a fully deuterated aromatic solvent. As a labeled analogue of mesitylene, it is utilized as a solvent and a precursor in the synthesis of other fine chemicals. Its key procurement-relevant attribute is its high boiling point (approx. 164-166 °C), which is significantly higher than more common deuterated aromatic solvents like Benzene-d6 (approx. 80 °C) and Toluene-d8 (approx. 111 °C). This property makes it indispensable for applications requiring high temperatures, such as specific NMR experiments and studies of organometallic reaction mechanisms.
Substituting Mesitylene-d12 with its non-deuterated (h12) analog is not viable for isotopic labeling applications, as this negates the purpose of using a deuterated solvent for techniques like ¹H NMR background suppression or neutron scattering. Furthermore, substituting with lower-boiling point solvents such as Toluene-d8 or Benzene-d6 is inappropriate for high-temperature experiments (above 110 °C). Such a substitution would lead to solvent loss and pressure buildup, requiring specialized equipment and compromising experimental safety and reproducibility. Therefore, for high-temperature NMR or reaction monitoring where thermal stability is critical, Mesitylene-d12 is the technically required choice over more common, lower-boiling deuterated solvents.
Mesitylene-d12's physical properties allow it to be used in experiments at significantly higher temperatures than other common deuterated aromatic solvents. Its boiling point is approximately 54 °C higher than Toluene-d8 and 85 °C higher than Benzene-d6, enabling stable, atmospheric-pressure experiments in a temperature range where alternatives would require sealed pressure vessels.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | ~164.7 °C |
| Comparator Or Baseline | Toluene-d8: ~111 °C; Benzene-d6: ~80 °C |
| Quantified Difference | +53.7 °C vs Toluene-d8; +84.7 °C vs Benzene-d6 |
| Conditions | Standard atmospheric pressure |
This allows for the study of thermally sensitive reactions, materials with high-temperature solubility, and dynamic processes without the cost and safety concerns of high-pressure NMR tubes.
The primary value of any deuterated compound in neutron scattering is the significant difference in coherent scattering length between deuterium (D) and protium (¹H). The scattering length of deuterium is positive, while that of hydrogen is negative, creating a massive contrast. This allows researchers to use Mesitylene-d12 to 'contrast match' or selectively highlight non-deuterated components within a sample, a capability that is impossible with non-deuterated Mesitylene.
| Evidence Dimension | Coherent Neutron Scattering Length (fm) |
| Target Compound Data | Deuterium (²H): +6.671 |
| Comparator Or Baseline | Protium (¹H): -3.7409 |
| Quantified Difference | Absolute difference of 10.4119 fm, and opposite signs, enabling contrast variation techniques. |
| Conditions | Neutron scattering experiments (e.g., SANS). |
This property is critical for elucidating the structure of complex multicomponent systems like polymers in solution or biological membranes, where selectively visualizing one component is necessary.
Due to the C₃ᵥ symmetry of the mesitylene molecule, the three aromatic protons and nine methyl protons of the non-deuterated analog are chemically equivalent, respectively. This results in a very simple ¹H NMR spectrum consisting of only two singlets. In high-purity Mesitylene-d12, the residual proton signals are correspondingly simple and sharp. This, combined with its high boiling point and low volatility, makes it a suitable internal standard for quantitative NMR (qNMR) when a stable reference signal is needed in a spectral region not occupied by the analyte.
| Evidence Dimension | Number of ¹H NMR Signals (for h12-analog) |
| Target Compound Data | 2 signals (one aromatic, one methyl) |
| Comparator Or Baseline | Pseudocumene (1,2,4-trimethylbenzene): 3 distinct aromatic signals, 3 distinct methyl signals. Hemimellitene (1,2,3-trimethylbenzene): 2 distinct aromatic signals, 2 distinct methyl signals. |
| Quantified Difference | Fewer signals, leading to less potential for spectral overlap with analytes. |
| Conditions | Standard ¹H NMR spectroscopy. |
For quantitative analysis, an internal standard with a simple, sharp signal that does not overlap with the compound of interest is essential for accurate integration and quantification.
For studying reaction kinetics, catalyst decomposition, or dynamic equilibria in organometallic systems at temperatures between 110 °C and 160 °C. The high boiling point of Mesitylene-d12 ensures solvent containment and stable experimental conditions without requiring the use of sealed high-pressure NMR tubes.
Ideal for structural analysis of non-deuterated materials, such as protonated polymers, surfactants, or biological macromolecules, dispersed within a fluid. The significant difference in neutron scattering length between Mesitylene-d12 and the protonated analyte allows the solvent to be 'matched' (made effectively invisible) to highlight the structure of the solute.
Used as a stable internal reference for the quantification of analytes, particularly in assays conducted over long periods or at elevated temperatures where volatile standards like TMS would be lost. Its simple residual proton spectrum minimizes the chance of signal overlap with the analyte.
Flammable;Irritant